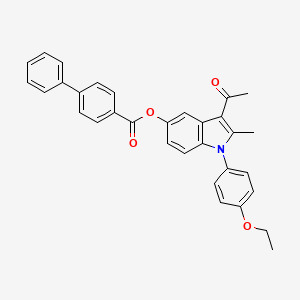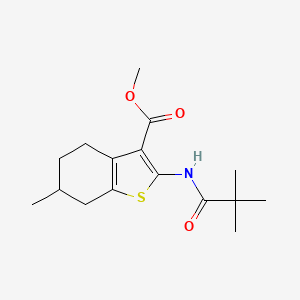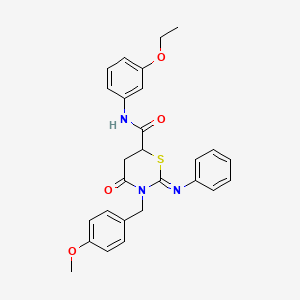
3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl biphenyl-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a unique structure combining indole, biphenyl, and acetyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an acetyl group is introduced to the indole ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) . The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale synthesis might also employ continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
作用機序
The mechanism of action of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The biphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-ACETYL BIPHENYL: Shares the biphenyl and acetyl groups but lacks the indole and ethoxyphenyl moieties.
1-ACETYL-4-(4-{4-[(2-ETHOXYPHENYL)THIO]-3-NITROPHENYL}PYRIDIN-2-YL)PIPERAZINE: Contains an ethoxyphenyl group but differs significantly in structure and functional groups.
Uniqueness
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its combination of indole, biphenyl, and acetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C32H27NO4 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC名 |
[3-acetyl-1-(4-ethoxyphenyl)-2-methylindol-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H27NO4/c1-4-36-27-16-14-26(15-17-27)33-21(2)31(22(3)34)29-20-28(18-19-30(29)33)37-32(35)25-12-10-24(11-13-25)23-8-6-5-7-9-23/h5-20H,4H2,1-3H3 |
InChIキー |
RLXVYKGQOYLOGH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11676933.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
![2-Phenylethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11676941.png)

![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11676949.png)
![2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676954.png)
![(5Z)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676960.png)
![propyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11676969.png)


![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11676986.png)
![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)

